molecular formula C12H13N5O3 B4566666 N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4566666
M. Wt: 275.26 g/mol
InChI Key: UPFJQJLIZSWAIF-UHFFFAOYSA-N
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a tetrazole ring and a benzodioxine moiety

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step reactions. One common method includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The benzodioxine moiety can be synthesized via a cyclization reaction involving catechol derivatives and appropriate alkylating agents. The final step involves coupling the tetrazole and benzodioxine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodioxine derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit or activate specific pathways, leading to the desired biological effect. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2H-tetrazol-5-yl)acetamide
  • N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide
  • 4-[(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]methyl derivatives

Uniqueness

N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a tetrazole ring and a benzodioxine moiety. This combination imparts unique chemical and biological properties, such as enhanced stability and specific binding affinities, which are not commonly found in other similar compounds.

Properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-17-15-12(14-16-17)13-11(18)8-3-4-9-10(7-8)20-6-5-19-9/h3-4,7H,2,5-6H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFJQJLIZSWAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(2-ethyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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